molecular formula C9H16N2 B14486791 3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile CAS No. 66102-53-2

3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile

Katalognummer: B14486791
CAS-Nummer: 66102-53-2
Molekulargewicht: 152.24 g/mol
InChI-Schlüssel: JOFSZBOJEZEDRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile is an organic compound with a complex structure that includes a nitrile group, an amino group, and a double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-methyl-2-pentenenitrile with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical reactions, while the amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-2-propanol: Similar in structure but lacks the nitrile group.

    3-Methyl-2-pentenenitrile: Similar but does not have the amino group.

    Isopropylamine: Contains the amino group but lacks the nitrile and double bond.

Uniqueness

3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

66102-53-2

Molekularformel

C9H16N2

Molekulargewicht

152.24 g/mol

IUPAC-Name

3-methyl-2-(propan-2-ylamino)pent-2-enenitrile

InChI

InChI=1S/C9H16N2/c1-5-8(4)9(6-10)11-7(2)3/h7,11H,5H2,1-4H3

InChI-Schlüssel

JOFSZBOJEZEDRC-UHFFFAOYSA-N

Kanonische SMILES

CCC(=C(C#N)NC(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.